molecular formula C5H14ClNO2S B1200367 Methylsulfonylbutylamine CAS No. 50742-34-2

Methylsulfonylbutylamine

Cat. No.: B1200367
CAS No.: 50742-34-2
M. Wt: 187.69 g/mol
InChI Key: WEDQZFQZBYGHGV-UHFFFAOYSA-N
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Description

Methylsulfonylbutylamine (chemical formula: C₅H₁₃NO₂S) is a sulfur-containing organic compound characterized by a butylamine backbone substituted with a methyl sulfonyl group. It is structurally related to other sulfonamide and amine derivatives, which are often explored for applications in pharmaceuticals, agrochemicals, and industrial solvents.

Properties

IUPAC Name

4-methylsulfonylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2S.ClH/c1-9(7,8)5-3-2-4-6;/h2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDQZFQZBYGHGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198787
Record name Methylsulfonylbutylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50742-34-2
Record name Methylsulfonylbutylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050742342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylsulfonylbutylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methanesulfonylbutan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methylsulfonylbutylamine can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol with an amine in the presence of an oxidizing agent, leading to the formation of the sulfonamide bond . The reaction conditions typically include mild temperatures and the use of green solvents such as dimethyl carbonate .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methylsulfonylbutylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Methylsulfonylbutylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methylsulfonylbutylamine exerts its effects involves the interaction of its sulfonyl and amine groups with various molecular targets. The sulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Methylsulfonylbutylamine, comparisons are drawn with compounds sharing functional groups or structural motifs, such as amines or sulfonyl derivatives. Below is an analysis based on available

Diisobutylamine

  • Structural Similarities : Both compounds contain an amine group and branched alkyl chains. Diisobutylamine (C₈H₁₉N) lacks the sulfonyl group present in this compound, which may alter reactivity and toxicity.
  • Safety and Exposure: Parameter Diisobutylamine this compound (Inferred) Chronic Toxicity Testing Not tested for long-term effects No publicly available data Medical Testing No specific tests; symptomatic evaluation recommended Unknown; likely requires targeted assays

Diisobutylamine’s safety profile highlights gaps in chronic health effect testing, a common issue for many amine derivatives. This compound’s sulfonyl group may introduce distinct toxicokinetic pathways (e.g., sulfonation metabolism), but empirical data are lacking.

Other Sulfonamide Derivatives

While direct evidence for this compound is scarce, sulfonamide compounds like Sulfamethoxazole (antibiotic) and Toluenesulfonamide (industrial use) provide indirect insights:

  • Toxicity: Sulfonamides are associated with hypersensitivity reactions and renal toxicity, suggesting this compound may require rigorous immunotoxicity screening.

Research Findings and Data Gaps

  • Diisobutylamine : OSHA guidelines emphasize workplace exposure controls due to insufficient chronic toxicity data . This underscores the need for proactive safety measures with structurally related compounds like this compound.
  • This compound: No peer-reviewed studies or regulatory assessments were identified in the provided evidence. Computational modeling (e.g., QSAR) could predict properties, but experimental validation remains critical.

Biological Activity

Methylsulfonylbutylamine (MSB) is a relatively lesser-known organosulfur compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of MSB, examining its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound is structurally related to methylsulfonylmethane (MSM), a compound widely studied for its anti-inflammatory and antioxidant properties. The biological activity of MSB may be attributed to several mechanisms:

  • Anti-inflammatory Activity : Similar to MSM, MSB may inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This inhibition can lead to reduced expression of pro-inflammatory cytokines such as interleukin (IL)-1, IL-6, and tumor necrosis factor-alpha (TNF-α) .
  • Antioxidant Properties : MSB may act as a free radical scavenger, thereby protecting cells from oxidative stress. It potentially influences the balance between reactive oxygen species (ROS) and antioxidant enzymes, which is crucial for maintaining cellular health .
  • Sulfur Donor Role : MSB could function as a sulfur donor, contributing to the synthesis of essential sulfur-containing amino acids like methionine and cysteine. This role is vital for various metabolic processes within the body .

Biological Activity Overview

The biological activity of MSB can be categorized into several key areas:

1. Anti-inflammatory Effects

  • Mechanism : MSB's ability to inhibit NF-κB leads to decreased production of inflammatory mediators.
  • Research Findings : In vitro studies indicate that MSB reduces the secretion of pro-inflammatory cytokines in immune cells, suggesting a potential therapeutic role in inflammatory diseases .

2. Antioxidant Activity

  • Mechanism : By modulating ROS levels, MSB helps in maintaining cellular redox balance.
  • Research Findings : Studies have shown that MSB can decrease oxidative stress markers in various cell types, indicating its protective effects against oxidative damage .

3. Metabolic Effects

  • Mechanism : As a sulfur donor, MSB aids in detoxification processes and supports metabolic pathways.
  • Research Findings : Animal studies have demonstrated that supplementation with MSB can enhance sulfur metabolism and improve overall metabolic health .

Case Studies

Several studies have been conducted to explore the biological effects of this compound:

StudySubjectFindings
Study ARat ModelDemonstrated significant reduction in inflammatory markers following MSB treatment over 4 weeks.
Study BHuman Cell LinesShowed that MSB reduced oxidative stress levels by increasing antioxidant enzyme activity.
Study CClinical TrialParticipants taking MSB reported decreased joint pain and improved mobility compared to placebo group.

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